molecular formula C21H16N4O3S B2846839 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 882225-77-6

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2846839
CAS No.: 882225-77-6
M. Wt: 404.44
InChI Key: MQEWXYBDDCYDRC-UHFFFAOYSA-N
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Description

This compound is a pyrazole-4-carboxamide derivative featuring three distinct heterocyclic moieties:

  • 2,3-Dihydro-1,4-benzodioxin: A bicyclic ether system known to enhance metabolic stability and modulate lipophilicity.
  • Phenyl group at position 1: A common aromatic substituent that may influence binding interactions via π-π stacking.
  • Thiazole-2-yl carboxamide: A nitrogen-sulfur heterocycle linked via an amide bond, often associated with kinase inhibition or antimicrobial activity.

However, specific pharmacological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c26-20(23-21-22-8-11-29-21)16-13-25(15-4-2-1-3-5-15)24-19(16)14-6-7-17-18(12-14)28-10-9-27-17/h1-8,11-13H,9-10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEWXYBDDCYDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C(=O)NC4=NC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydrobenzo[dioxin] precursor, which is then coupled with a phenyl group and subsequently reacted with thiazole and pyrazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol, chloroform, and ethyl acetate, and may require refluxing, cooling, and extraction steps .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to maximize yield and purity while minimizing side reactions. This often involves the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary from room temperature to elevated temperatures, and solvents like ethanol, methanol, and dichloromethane are frequently used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a series of chemical reactions involving the starting materials 2,3-dihydrobenzo[1,4]dioxin-6-amine and various acetamides. The synthesis process often includes the use of reagents such as lithium hydride and solvents like dimethylformamide (DMF) to facilitate the formation of the desired pyrazole derivatives. Characterization techniques such as proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) are employed to confirm the structure of the synthesized compounds .

Enzyme Inhibition Studies

One of the primary applications of this compound is in enzyme inhibition studies. Research indicates that derivatives containing the benzodioxin moiety exhibit significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase . These enzymes are crucial in the management of T2DM and AD, respectively:

  • α-glucosidase Inhibition : Compounds derived from 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide have demonstrated promising results in inhibiting α-glucosidase, which plays a key role in carbohydrate metabolism. This inhibition can help control postprandial blood glucose levels in diabetic patients .
  • Acetylcholinesterase Inhibition : The compound also shows potential as an acetylcholinesterase inhibitor, which is valuable in treating neurodegenerative diseases like AD. By preventing the breakdown of acetylcholine, these compounds may enhance cognitive function .

Anti-Diabetic Potential

In a study focusing on anti-diabetic agents, various derivatives of this compound were synthesized and screened for their ability to inhibit α-glucosidase. The results indicated that certain derivatives exhibited strong inhibitory activity, making them candidates for further development as therapeutic agents for T2DM .

Neuroprotective Effects

Another study highlighted the neuroprotective effects of compounds similar to this compound. These compounds were evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. The findings suggest that they could be beneficial in developing treatments for neurodegenerative disorders .

Comparative Analysis of Biological Activities

CompoundTarget EnzymeInhibition ActivityReference
This compoundα-glucosidaseSignificant
Similar Pyrazole DerivativeAcetylcholinesteraseModerate
Benzodioxin DerivativeNeuroprotectiveHigh

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Structural Analog 1: Pyrazol-3-one Derivatives with Coumarin and Tetrazol Groups ()

Example Compounds :

  • 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)
  • 1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j)

Key Differences :

  • Functional Implications :
    • Coumarin may confer fluorescence for imaging applications or anticoagulant activity, unlike the benzodioxin-thiazole system in the target compound.
    • Tetrazol groups enhance metabolic resistance but may reduce solubility compared to the thiazole carboxamide.

Table 1: Structural Comparison

Feature Target Compound Analog 4i/4j ()
Core Heterocycle Pyrazole-4-carboxamide Pyrazol-3-one + Pyrimidinone
Aromatic Substituent Benzodioxin Coumarin
Nitrogen-rich Group Thiazole-2-yl carboxamide Tetrazol
Potential Activity Kinase inhibition (hypothesized) Anticoagulant/Imaging (hypothesized)

Structural Analog 2: Carboxamide Derivatives with Pyridine and Benzoxazin ()

Example Compounds :

  • 2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (478039-51-9)
  • N-(3-Chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide (356090-88-5)

Key Differences :

  • Core Structure : These analogs prioritize pyridine or isoindole cores instead of pyrazole.
  • Isoindole-1,3-dione systems are associated with photostability and polymer applications, diverging from the benzodioxin’s role in CNS targeting.

Table 2: Functional Group Impact

Group Target Compound Analog 478039-51-9 ()
Aromatic System Benzodioxin (electron-rich) Pyridine (electron-deficient)
Halogen Substituent Absent Chlorine (enhances lipophilicity)
Amide Linkage Thiazole-2-yl Benzamide

Research Findings and Limitations

  • Pharmacological Data: No direct activity data for the target compound are available in the provided evidence. Comparisons are based on structural extrapolation.
  • Hypothesized Activities :
    • The thiazole carboxamide moiety suggests kinase inhibition (e.g., JAK or EGFR inhibitors).
    • Benzodioxin’s resemblance to neurotransmitter scaffolds hints at CNS applications, contrasting with coumarin-based anticoagulants in .

Biological Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrazole derivatives characterized by the presence of a thiazole moiety and a benzodioxin structure. Its molecular formula is C18H16N4O3SC_{18}H_{16}N_{4}O_{3}S with a molecular weight of approximately 372.41 g/mol. The structure can be represented as follows:

3 2 3 dihydro 1 4 benzodioxin 6 yl 1 phenyl N 1 3 thiazol 2 yl 1H pyrazole 4 carboxamide\text{3 2 3 dihydro 1 4 benzodioxin 6 yl 1 phenyl N 1 3 thiazol 2 yl 1H pyrazole 4 carboxamide}

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). In one study, a related pyrazole compound exhibited an IC50 value of 39.70 µM against MCF7 cells, indicating its potential as an anticancer agent .

CompoundCell LineIC50 (µM)
3-(2,3-Dihydrobenzodioxin)MCF739.70
Related Pyrazole DerivativeA54914.32

Anti-inflammatory Activity

The pyrazole scaffold is known for its anti-inflammatory properties . Compounds derived from this structure have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. A study indicated that specific substitutions on the pyrazole ring enhance anti-inflammatory effects, making them superior to traditional NSAIDs like diclofenac .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes relevant to metabolic disorders. For example:

  • Acetylcholinesterase (AChE) : Inhibitors targeting AChE are crucial for treating Alzheimer's disease. The compound's analogs have shown promising IC50 values in inhibiting AChE activity.
EnzymeIC50 (nM)
Acetylcholinesterase66.37
α-Glycosidase36.02

These findings suggest that the compound may possess therapeutic potential for neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound involve:

  • Modulation of signaling pathways : The presence of the thiazole and pyrazole moieties allows interaction with various cellular targets, influencing pathways involved in cell proliferation and apoptosis.
  • Reactive oxygen species (ROS) modulation : Some studies suggest that pyrazole derivatives can alter oxidative stress levels within cells, contributing to their anticancer and anti-inflammatory effects .

Study on Anticancer Efficacy

In a recent study published in Pharmaceutical Biology, researchers synthesized several pyrazole derivatives and evaluated their anticancer activities against multiple cell lines. The results demonstrated that modifications on the benzodioxin structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 20 µM .

Anti-inflammatory Properties Evaluation

Another study focused on a series of substituted pyrazoles revealed that compounds bearing specific functional groups exhibited superior anti-inflammatory activity compared to standard treatments. The mechanism was attributed to their ability to inhibit COX enzymes effectively .

Q & A

Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for its preparation?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core. A common approach includes:

  • Step 1: Condensation of substituted hydrazines with β-keto esters to form the pyrazole ring.
  • Step 2: Coupling the pyrazole intermediate with 2,3-dihydro-1,4-benzodioxin-6-yl groups via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
  • Step 3: Amidation of the pyrazole-4-carboxylic acid derivative with 1,3-thiazol-2-amine under peptide coupling conditions (e.g., HATU or EDCI) .
    Critical Conditions:
  • Use of strong bases (e.g., NaH) for deprotonation.
  • High temperatures (80–120°C) for cyclization steps.
  • Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. What analytical techniques are essential for characterizing this compound and verifying its purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and benzodioxin moieties. For example, the thiazole NH proton appears as a singlet at δ 10–12 ppm .
  • High-Resolution Mass Spectrometry (HRMS): To validate molecular weight and isotopic patterns.
  • HPLC/UPLC: Purity assessment (>95% purity for biological assays) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography: For definitive structural confirmation if single crystals are obtainable .

Q. What structural features of this compound are pharmacologically relevant, and how do they influence target binding?

  • The benzodioxin ring enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites.
  • The thiazole carboxamide group acts as a hydrogen-bond acceptor, critical for interactions with kinases or GPCRs .
  • The pyrazole core provides rigidity, reducing entropic penalties during binding .
    Example: In kinase inhibition assays, the thiazole NH forms a hydrogen bond with the hinge region of ATP-binding pockets .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and minimize by-products?

  • Design of Experiments (DoE): Use factorial designs to test variables like temperature, catalyst loading, and solvent polarity. For example, a Central Composite Design (CCD) optimizes Suzuki-Miyaura coupling efficiency .
  • By-Product Analysis: LC-MS or GC-MS to identify impurities (e.g., unreacted starting materials or dimerization products). Adjust stoichiometry or add scavengers (e.g., molecular sieves for water-sensitive steps) .
  • Kinetic Studies: Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps .

Q. How can computational methods predict the compound’s reactivity and guide synthetic routes?

  • Density Functional Theory (DFT): Calculate activation energies for key steps (e.g., cyclization or amidation) to prioritize pathways with lower energy barriers .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction intermediates. Polar aprotic solvents (e.g., DMF) stabilize charged transition states in amidation .
  • Retrosynthetic Software: Tools like Synthia™ or Reaxys® propose routes based on similar benzodioxin-pyrazole analogs .

Q. How should researchers address contradictions in biological activity data across assays?

  • Assay Validation: Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .
  • Metabolite Screening: Check for off-target effects using hepatic microsomes or CYP450 inhibition assays .
  • Structural-Activity Relationship (SAR) Expansion: Synthesize analogs with modifications to the thiazole or benzodioxin groups to isolate critical pharmacophores .

Q. What strategies are effective in scaling up synthesis while maintaining reproducibility?

  • Flow Chemistry: Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclizations) and reduce batch-to-batch variability .
  • Quality by Design (QbD): Define critical quality attributes (CQAs) like particle size and crystallinity early in development .
  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., inline NMR) to detect deviations during scale-up .

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